Mogroside IIA1: A Comprehensive Technical Profile
Mogroside IIA1: A Comprehensive Technical Profile
This document provides a detailed technical overview of Mogroside IIA1, a triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1] Mogrosides are a class of cucurbitane-type tetracyclic triterpenoid saponins (B1172615) that are the primary source of the intense sweetness of monk fruit.[2] These compounds, including Mogroside IIA1, are investigated for a range of pharmacological activities, such as antioxidant, antidiabetic, and anticancer effects.[3][4] This guide consolidates available data on its chemical structure, physicochemical properties, and the experimental protocols used for its characterization.
Chemical Structure and Identification
Mogroside IIA1 is a glycoside derivative of the tetracyclic triterpene aglycone, mogrol (B2503665).[5] Its structure consists of the mogrol core with two glucose moieties attached. Specifically, it is a diglycoside of mogrol. The systematic IUPAC name for Mogroside IIA1 is (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol.
The core structure is a cucurbitane skeleton, which is characteristic of this class of compounds.
Physicochemical and Spectrometric Data
The quantitative data for Mogroside IIA1 are summarized below. This includes its molecular formula, mass, and predicted mass spectrometry data, which are crucial for its identification and quantification in complex mixtures.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₇₂O₁₄ | |
| Molecular Weight | 801.01 g/mol | |
| Monoisotopic Mass | 800.4922 Da | |
| Appearance | White to off-white solid | |
| CAS Number | 88901-44-4 | |
| Predicted XlogP | 1.7 | |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic treatment) | |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month. | |
| Predicted ESI-MS/MS | Adduct | m/z ---[M-H]⁻[M+H]⁺[M+Na]⁺[M+HCOO]⁻ |
Experimental Protocols
The isolation and structural elucidation of Mogroside IIA1 rely on standard and advanced analytical techniques common in natural product chemistry.
Mogrosides are typically isolated from a crude extract of Siraitia grosvenorii fruit.
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Extraction: Dried and powdered monk fruit is extracted with an aqueous-alcoholic solution (e.g., 70-80% ethanol) at an elevated temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
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Preliminary Purification: The crude extract is subjected to column chromatography using a macroporous resin to remove pigments, monosaccharides, and other impurities. The mogroside-rich fraction is eluted with a higher concentration of ethanol.
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Fractionation: The enriched fraction is further separated using silica (B1680970) gel column chromatography with a gradient elution system, typically a chloroform-methanol or ethyl acetate-ethanol-water mixture.
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Final Purification: Fractions containing Mogroside IIA1 are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Final purification is achieved through repeated column chromatography or by using semi-preparative HPLC to yield the pure compound.
The definitive structure of Mogroside IIA1 is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
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Mass Spectrometry (MS):
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Objective: To determine the molecular weight and elemental formula.
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Methodology: High-resolution electrospray ionization mass spectrometry (HRESIMS), often coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, is used. Samples are prepared in a suitable solvent like methanol (B129727) or acetonitrile (B52724) and analyzed in both positive and negative ionization modes to observe adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. The accurate mass measurement allows for the unambiguous determination of the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To determine the complete chemical structure, including the carbon skeleton, stereochemistry, and glycosylation pattern.
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Methodology: The purified compound is dissolved in a deuterated solvent (e.g., CD₃OD or DMSO-d₆). A suite of NMR experiments is performed on a high-field spectrometer (e.g., 500 MHz or higher).
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¹H NMR: Identifies the number and type of protons.
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¹³C NMR: Identifies the number and type of carbon atoms.
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2D NMR (COSY, HSQC, HMBC): Used to establish connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (2-3 bonds), which is critical for assembling the aglycone structure and determining the glycosidic linkages.
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Objective: To determine the concentration of Mogroside IIA1 in an extract or sample.
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Methodology: A validated HPLC-ESI-MS/MS method is employed for the simultaneous quantification of multiple mogrosides.
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Chromatography: Separation is achieved on a C18 column with a mobile phase consisting of an acetonitrile and water gradient.
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Mass Spectrometry: Detection is performed using a tandem mass spectrometer (e.g., triple quadrupole) in negative ionization mode, which offers high sensitivity. The [M-H]⁻ ion is selected as the precursor ion for fragmentation, and specific product ions are monitored for quantification using the multiple reaction monitoring (MRM) mode.
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Biosynthesis and Experimental Workflow Diagrams
The following diagrams illustrate the general biosynthetic pathway of mogrosides and a typical workflow for their isolation and analysis.
Caption: Generalized pathway for mogroside biosynthesis from squalene.
References
- 1. Mogroside - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]
